molecular formula C16H17N3O B2501484 6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide CAS No. 2415455-77-3

6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2501484
CAS No.: 2415455-77-3
M. Wt: 267.332
InChI Key: TZURBLURRKLMDG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(4-isopropylphenyl)pyrimidine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the 4-ethylphenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-cyclopropyl-N-(4-ethylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-11-3-7-13(8-4-11)19-16(20)15-9-14(12-5-6-12)17-10-18-15/h3-4,7-10,12H,2,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZURBLURRKLMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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